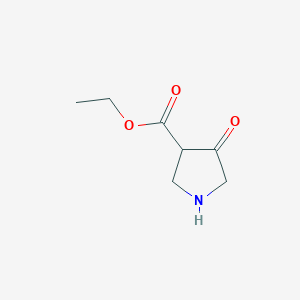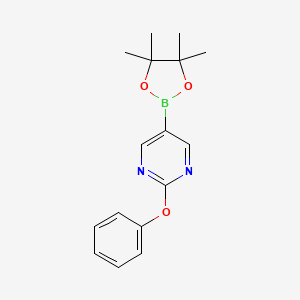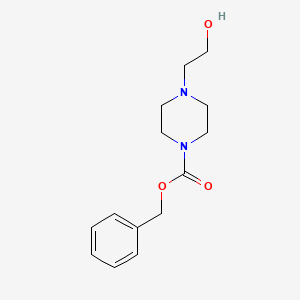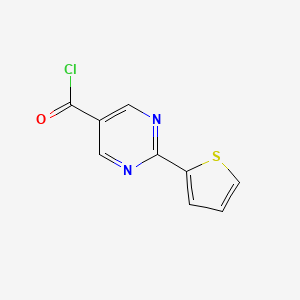
2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride
Übersicht
Beschreibung
“2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride” is a chemical compound that is part of the pyrimidine family . Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been developed by the reaction of amidine or guanidine derivatives with a variety of 1, 3-dielectrophilic three-carbon units such as α, β -unsaturated carbonyl compounds .Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride: is pivotal in the development of organic semiconductors . Its thiophene core is integral to the structure of many conductive polymers. These materials are used in the creation of thin-film transistors, solar cells, and light-emitting diodes, offering a flexible and potentially less costly alternative to traditional silicon-based electronics.
Corrosion Inhibitors
In industrial chemistry, this compound serves as a corrosion inhibitor . The thiophene moiety can form protective layers on metals, preventing oxidation and degradation. This application is crucial in extending the life of metal structures and components in harsh environments.
OLED Fabrication
The compound’s role in the fabrication of organic light-emitting diodes (OLEDs) is significant . OLED technology is widely used in displays for smartphones, TVs, and monitors. The thiophene derivatives contribute to the efficiency and color purity of these devices.
Pharmacological Properties
Thiophene derivatives, including 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride , exhibit a range of pharmacological properties . They are researched for potential anticancer, anti-inflammatory, antimicrobial, and antihypertensive applications. This versatility makes them valuable in drug design and discovery.
Anesthetic Applications
The structural framework of thiophene is found in certain anesthetics . For example, articaine, a dental anesthetic, utilizes a thiophene ring for its activity. The compound could be explored for similar applications, leveraging its thiophene structure for medicinal chemistry.
Organic Field-Effect Transistors (OFETs)
2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride: is also used in the advancement of OFETs . These transistors are essential for developing flexible electronic devices. The compound’s properties can improve charge transport in these transistors, enhancing their performance.
Material Science
In material science, thiophene derivatives are explored for their unique properties, such as thermal stability and electronic characteristics . They are used in the creation of advanced materials with specific desired properties for various industrial applications.
Biological Activity Research
Finally, the compound is a subject of interest in biological activity research . Its thiophene core is a common structure in many biologically active molecules, and modifications to this core can lead to the discovery of new biological activities and therapeutic agents.
Wirkmechanismus
Target of Action
Thiophene-based analogs, which include this compound, have been studied extensively for their potential biological activities . They are known to interact with a variety of biological targets, contributing to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit certain enzymes, block ion channels, or interact with receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, they can inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and survival .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Eigenschaften
IUPAC Name |
2-thiophen-2-ylpyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-8(13)6-4-11-9(12-5-6)7-2-1-3-14-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAIVFGXNDEYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640433 | |
| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride | |
CAS RN |
946409-25-2 | |
| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



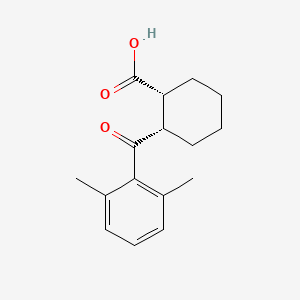
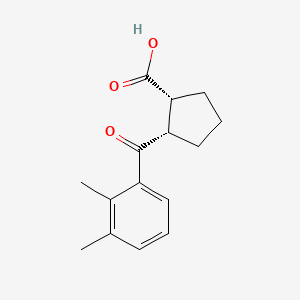
![cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613427.png)
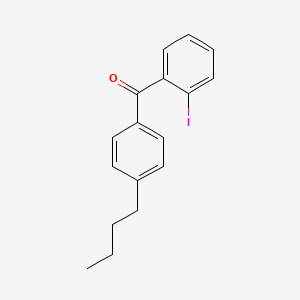
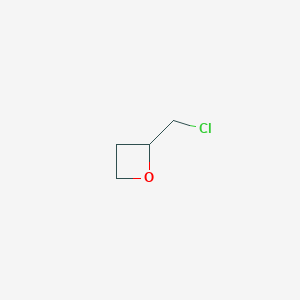
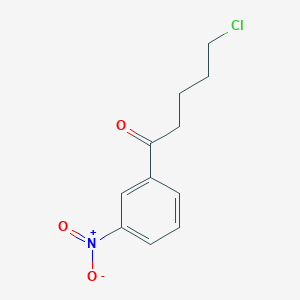
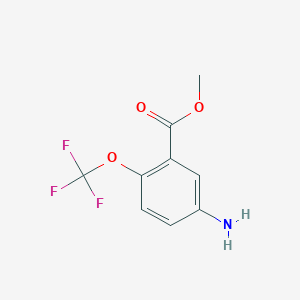

![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B1613434.png)
